Cas no 1040641-04-0 (N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide)

N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide is a synthetic organic compound featuring a thiazole core functionalized with a benzenesulfonamide group and an acetylphenylpropanamide side chain. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to its sulfonamide and thiazole pharmacophores. The compound’s rigid yet flexible architecture may enhance binding affinity and selectivity in biological targets. Its synthetic route allows for further derivatization, making it a versatile intermediate for drug discovery. The presence of both hydrogen bond donors and acceptors in its molecular framework could contribute to improved solubility and pharmacokinetic properties.
N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide structure
1040641-04-0 structure
Product name:N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide
CAS No:1040641-04-0
MF:C20H19N3O4S2
MW:429.512562036514
CID:5757661

N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazolepropanamide, N-(3-acetylphenyl)-2-[(phenylsulfonyl)amino]-
    • N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide
    • Inchi: 1S/C20H19N3O4S2/c1-14(24)15-6-5-7-16(12-15)21-19(25)11-10-17-13-28-20(22-17)23-29(26,27)18-8-3-2-4-9-18/h2-9,12-13H,10-11H2,1H3,(H,21,25)(H,22,23)
    • InChI Key: MAHASHBDSXFRST-UHFFFAOYSA-N
    • SMILES: S1C=C(CCC(NC2=CC=CC(C(C)=O)=C2)=O)N=C1NS(C1=CC=CC=C1)(=O)=O

N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5326-0098-5mg
N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide
1040641-04-0
5mg
$69.0 2023-09-10
Life Chemicals
F5326-0098-75mg
N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide
1040641-04-0
75mg
$208.0 2023-09-10
Life Chemicals
F5326-0098-50mg
N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide
1040641-04-0
50mg
$160.0 2023-09-10
Life Chemicals
F5326-0098-3mg
N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide
1040641-04-0
3mg
$63.0 2023-09-10
Life Chemicals
F5326-0098-2mg
N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide
1040641-04-0
2mg
$59.0 2023-09-10
Life Chemicals
F5326-0098-4mg
N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide
1040641-04-0
4mg
$66.0 2023-09-10
Life Chemicals
F5326-0098-30mg
N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide
1040641-04-0
30mg
$119.0 2023-09-10
Life Chemicals
F5326-0098-20mg
N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide
1040641-04-0
20mg
$99.0 2023-09-10
Life Chemicals
F5326-0098-100mg
N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide
1040641-04-0
100mg
$248.0 2023-09-10
Life Chemicals
F5326-0098-1mg
N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide
1040641-04-0
1mg
$54.0 2023-09-10

N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide Related Literature

Additional information on N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide

Introduction to N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide (CAS No. 1040641-04-0)

N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide, identified by its CAS number 1040641-04-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive investigation for potential therapeutic applications.

The molecular structure of N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide is characterized by the presence of multiple functional groups, including an acetyl group, a benzenesulfonamido moiety, and a thiazole ring. These structural features contribute to its unique chemical properties and biological interactions. The acetyl group, for instance, can participate in hydrogen bonding and hydrophobic interactions, while the benzenesulfonamido group introduces a polar and charged nature to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. Thiazole derivatives, in particular, have shown remarkable potential in various pharmacological applications due to their ability to modulate multiple biological pathways. The compound N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide is no exception and has been studied for its potential role in inhibiting inflammatory responses and targeting specific enzymes involved in disease progression.

The benzenesulfonamido group in the molecular structure of N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide is particularly noteworthy. This moiety has been extensively explored in medicinal chemistry due to its ability to act as a pharmacophore in numerous drug candidates. Studies have demonstrated that benzenesulfonamides can interact with various biological targets, including enzymes and receptors, thereby modulating cellular processes. The presence of this group in the compound suggests that it may possess inhibitory activity against certain enzymes or receptors relevant to inflammatory and autoimmune diseases.

The thiazole ring is another critical component of N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide. Thiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring can participate in various chemical reactions and interactions due to its reactive sulfur and nitrogen atoms. This structural feature allows the compound to engage with biological targets in multiple ways, potentially enhancing its therapeutic efficacy.

Recent research has highlighted the importance of understanding the structural determinants of biological activity in drug design. Computational methods such as molecular docking and quantum mechanical calculations have been instrumental in elucidating the binding modes of N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide with potential target proteins. These studies have provided valuable insights into how the compound interacts with its biological targets at the molecular level.

In addition to computational studies, experimental investigations have also been conducted to evaluate the biological activity of N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide. In vitro assays have shown that this compound exhibits promising inhibitory activity against certain enzymes relevant to inflammation and pain pathways. For instance, preliminary studies have indicated that it may inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins that mediate inflammation and pain.

The potential therapeutic applications of N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide extend beyond anti-inflammatory effects. The compound's unique structural features suggest that it may also have utility in other therapeutic areas. For example, its ability to interact with specific enzymes and receptors makes it a candidate for developing treatments for neurological disorders and cancer. Further research is needed to fully elucidate its potential applications and optimize its pharmacological properties.

The synthesis of N-(3-acetylphenyl)-3-(2-benzenesulfonamido-1,3-thiazol-4-yl)propanamide) involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as multi-step organic synthesis and catalytic transformations have been employed to achieve this goal. The use of high-performance chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been crucial in characterizing the compound's structure and purity.

In conclusion, N-(N-(acetylphenyl))-N'((benzenesulfonylamino)-1H-thiazolizin]-4-carboxamidopropaneide (CAS No 1040641040)) is a structurally complex organic compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for further investigation into various therapeutic areas. As research continues to uncover new insights into its biological activities and mechanisms of action,this compound is poised to play a crucial role in the development of novel therapeutic agents。

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